Butyl cyclohexyl phthalate

Description

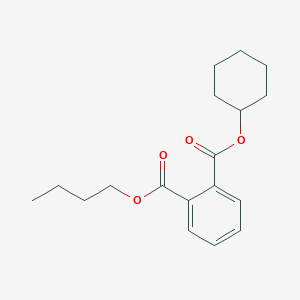

Structure

3D Structure

Properties

IUPAC Name |

1-O-butyl 2-O-cyclohexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKLONWXRPJNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024689 | |

| Record name | Butyl cyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl cyclohexyl phthalate is a clear brown slightly viscous liquid with a very mild odor. (NTP, 1992), Insoluble in water (0.28 mg/L at 25 deg C); [ChemIDplus] Clear liquid; [HSDB] Clear brown liquid; [CAMEO] | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl cyclohexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

189-222 °C at 5 mm Hg | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Miscible with most organic solvents | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.078 (NTP, 1992) - Denser than water; will sink, 1.076 at 25 °C | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear liquid | |

CAS No. |

84-64-0 | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl cyclohexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl cyclohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl cyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl cyclohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI70L704B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL CYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Butyl Cyclohexyl Phthalate

This technical guide provides a comprehensive overview of the synthesis and characterization of Butyl cyclohexyl phthalate (B1215562) (BCHP), a widely used plasticizer. The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the preparation and analysis of this compound.

Introduction

Butyl cyclohexyl phthalate (BCHP) is an unsymmetrical phthalate ester of phthalic acid, containing both a butyl and a cyclohexyl functional group. It is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] BCHP is a colorless to pale yellow, viscous liquid with a mild odor.[1][3] Due to its widespread use, understanding its synthesis and characterizing its physicochemical properties are of significant importance.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step esterification of phthalic anhydride (B1165640). The first step involves the formation of a monoester with one of the alcohols, followed by esterification with the second alcohol. A common approach is the initial reaction of phthalic anhydride with cyclohexanol (B46403) to form monocyclohexyl phthalate, which is then esterified with n-butanol.

The synthesis proceeds via a two-step acid-catalyzed esterification reaction.

The following protocol is a composite procedure based on general methods for the synthesis of unsymmetrical phthalate esters.[4][5][6][7]

Materials:

-

Phthalic anhydride (1.0 molar equivalent)

-

Cyclohexanol (1.0 molar equivalent)

-

n-Butanol (approximately 2.0 molar equivalents)

-

Sulfuric acid (catalytic amount, e.g., 1-2% of the total volume of reactants)

-

5% Sodium carbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Toluene (B28343) (for azeotropic removal of water, optional)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a Dean-Stark trap (if using an azeotropic solvent)

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Step 1: Formation of Monocyclohexyl Phthalate

-

To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature probe, add phthalic anhydride (1.0 mol) and cyclohexanol (1.0 mol).

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to approximately 150°C with continuous stirring.[4]

-

Maintain this temperature for several hours, or until analysis (e.g., by titration of a sample to determine the acid number) indicates that the formation of the monoester is substantially complete.

Step 2: Formation of this compound

-

Cool the reaction mixture slightly and add n-butanol (approx. 2.0 mol).

-

Increase the temperature to around 200°C and reflux the mixture.[4] Water produced during the esterification will be collected in the Dean-Stark trap if an azeotropic solvent like toluene is used.

-

Continue the reaction until no more water is collected, indicating the completion of the diester formation.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium carbonate solution (to remove unreacted acid and catalyst) and saturated brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove excess n-butanol and any solvent.

-

Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound (boiling point: 189-222°C at 5 mm Hg).[1]

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₄O₄ | [1][8][9][10] |

| Molecular Weight | 304.4 g/mol | [1][8] |

| Appearance | Colorless to pale yellow, viscous liquid | [1][3] |

| Odor | Mild | [1] |

| Boiling Point | 189-222 °C at 5 mm Hg | [1][10] |

| Melting Point | < 25 °C | [10] |

| Density | 1.076 g/cm³ at 25 °C | [10] |

| Solubility | Insoluble in water; soluble in ethanol, methanol, and isopropanol. | [8] |

Spectroscopic analysis is essential for the structural elucidation of the synthesized compound.

3.2.1. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification of this compound. The electron ionization (EI) mass spectrum is characterized by specific fragment ions.

| m/z | Interpretation | Reference(s) |

| 304.4 | [M]⁺ (Molecular Ion) | [1][11] |

| 223 | Fragment ion | [1] |

| 150 | Fragment ion | [1] |

| 149 | Phthalic anhydride fragment (base peak) | [1] |

3.2.2. Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. An IR spectrum is available in the NIST WebBook.[2]

| Wavenumber (cm⁻¹) | Interpretation |

| ~2930, 2860 | C-H stretching (aliphatic) |

| ~1725 | C=O stretching (ester) |

| ~1600, 1580 | C=C stretching (aromatic) |

| ~1280, 1120 | C-O stretching (ester) |

| ~740 | C-H bending (ortho-disubstituted aromatic) |

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound was not found in the literature search, the expected chemical shifts can be estimated based on the analysis of similar phthalate esters.[12]

¹H NMR (Estimated):

-

δ 7.5-7.7 ppm: Multiplet, 4H (aromatic protons)

-

δ 4.8-5.0 ppm: Multiplet, 1H (cyclohexyl C-H adjacent to oxygen)

-

δ 4.2-4.4 ppm: Triplet, 2H (butyl -O-CH₂-)

-

δ 1.2-1.9 ppm: Multiplets, 14H (cyclohexyl and butyl methylene (B1212753) protons)

-

δ 0.9-1.0 ppm: Triplet, 3H (butyl -CH₃)

¹³C NMR (Estimated):

-

δ ~167 ppm: C=O (ester carbonyls)

-

δ ~132 ppm: Quaternary aromatic carbons

-

δ ~129, 131 ppm: Aromatic C-H

-

δ ~73 ppm: Cyclohexyl C-O

-

δ ~65 ppm: Butyl -O-CH₂-

-

δ ~31, 25, 23 ppm: Cyclohexyl carbons

-

δ ~30, 19 ppm: Butyl carbons

-

δ ~13 ppm: Butyl -CH₃

Experimental Workflow

The overall process for the synthesis and characterization of this compound can be summarized in the following workflow diagram.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocol, based on established methods for phthalate ester synthesis, offers a clear pathway for its preparation. The comprehensive tables of physicochemical and spectroscopic data serve as a valuable resource for the identification and quality control of the synthesized compound. The workflow and reaction pathway diagrams provide a visual summary of the key processes involved. This guide is intended to be a useful tool for scientists and researchers working with this important industrial chemical.

References

- 1. This compound | C18H24O4 | CID 6779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Benzenedicarboxylic acid, butyl cyclohexyl ester [webbook.nist.gov]

- 3. CAS 84-64-0: this compound | CymitQuimica [cymitquimica.com]

- 4. US1643393A - Cyclohexyl phthalates and process of making same - Google Patents [patents.google.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scent.vn [scent.vn]

- 9. americanelements.com [americanelements.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. PubChemLite - this compound (C18H24O4) [pubchemlite.lcsb.uni.lu]

- 12. rsc.org [rsc.org]

A Deep Dive into the Synthesis of Unsymmetrical Phthalate Esters: Mechanisms, Protocols, and Catalytic Strategies

For Immediate Release

A comprehensive technical guide detailing the mechanisms, experimental protocols, and catalytic strategies for the synthesis of unsymmetrical phthalate (B1215562) esters has been compiled for researchers, scientists, and professionals in drug development. This whitepaper elucidates the core methodologies for producing phthalates with two different ester moieties, a critical aspect for fine-tuning material properties and designing novel molecular structures.

The synthesis of unsymmetrical phthalate esters is a nuanced process that primarily relies on a strategic, two-step esterification of phthalic anhydride (B1165640). This method is designed to control the sequential addition of two distinct alcohols, thereby avoiding the statistical mixture of products that would result from a one-pot reaction with both alcohols.

Core Mechanism: Two-Step Acid-Catalyzed Esterification

The dominant and most effective method for synthesizing unsymmetrical phthalate esters is a sequential, two-step acid-catalyzed esterification process. This strategy leverages the differential reactivity of phthalic anhydride and its monoester derivative.

Step 1: Monoester Formation (Alcoholysis of Phthalic Anhydride) The initial step involves the rapid, and often uncatalyzed, ring-opening of phthalic anhydride with one equivalent of the first alcohol (ROH). This reaction is typically fast and proceeds readily to form the phthalic acid monoester. To favor the formation of the unsymmetrical product, it is advantageous to use the lower molecular weight alcohol in this first step.

Step 2: Diester Formation (Esterification of the Monoester) The second, slower step is the esterification of the remaining carboxylic acid group on the monoester with a second, different alcohol (R'OH). This is an equilibrium reaction that requires an acid catalyst and the removal of water to drive the reaction to completion. This sequential approach can yield the desired unsymmetrical phthalate ester in high purity.[1]

A notable example of this strategy is the synthesis of butyl decyl phthalate, where phthalic anhydride is first reacted with butanol to form the monobutyl phthalate. Subsequently, decyl alcohol is added in the presence of an acid catalyst to yield the final unsymmetrical product with reported yields of 80-90%.[1]

dot graph "Two_Step_Acid_Catalyzed_Esterification" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="10,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "General workflow for the two-step acid-catalyzed synthesis of unsymmetrical phthalate esters."

Alternative Synthetic Routes

While the two-step acid-catalyzed method is prevalent, other strategies exist for the synthesis of unsymmetrical phthalates, including transesterification and enzymatic methods.

Transesterification

Transesterification, or alcoholysis, offers another route to unsymmetrical phthalates. This process typically involves reacting a symmetrical dialkyl phthalate, such as dimethyl phthalate, with a higher boiling point alcohol. The reaction is driven to completion by distilling off the lower boiling point alcohol (in this case, methanol). This method can be particularly useful for introducing specialized or bulky alcohol groups. For instance, benzyl (B1604629) alkyl phthalates can be produced by the alcoholysis of a dialkyl phthalate with benzyl alcohol. The use of a catalyst, such as a sodium alkoxide, is generally required.

dot graph "Transesterification_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="10,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Transesterification route for unsymmetrical phthalate ester synthesis."

Enzymatic Synthesis

The use of enzymes, particularly lipases, presents a green and highly selective alternative for the synthesis of unsymmetrical esters. Lipases can catalyze esterification reactions under mild conditions, which can help to avoid side reactions and the formation of impurities. The strategy often involves a two-step process where the enzyme first catalyzes the formation of the monoester, which is then followed by the enzymatic esterification with the second alcohol. Lipases such as Candida antarctica lipase (B570770) B (CALB) are known for their high efficiency and broad substrate specificity in organic synthesis. While this approach is promising, its application specifically to the synthesis of a wide range of unsymmetrical phthalates is an area of ongoing research.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of unsymmetrical phthalate esters. Below are representative protocols derived from established methodologies.

Two-Step Acid-Catalyzed Synthesis of Butyl Decyl Phthalate

This protocol is based on the principles outlined in U.S. Patent 2,862,959.[1]

Step 1: Formation of Monobutyl Phthalate

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phthalic anhydride and a stoichiometric amount of n-butanol.

-

Heat the mixture to approximately 130°C. The reaction is exothermic and proceeds rapidly to near completion, forming the monobutyl phthalate half-ester.

Step 2: Formation of Butyl Decyl Phthalate

-

To the crude monobutyl phthalate from Step 1, add a slight excess of decyl alcohol.

-

Add an acid esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to around 130°C under reduced pressure (e.g., 100 mm Hg).

-

Continuously remove the water of esterification via a Dean-Stark trap or by distillation.

-

Monitor the reaction progress by titrating the free acidity of the mixture. The reaction is considered complete when the acid number is sufficiently low.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a sodium carbonate solution.

-

Wash the crude ester with water, followed by steam distillation to remove any volatile impurities.

-

The final product can be further purified by vacuum distillation.

Synthesis of Benzyl Butyl Phthalate via the Monoester Sodium Salt

This method involves the initial formation of the monoester, followed by conversion to its sodium salt and subsequent reaction with benzyl chloride.

-

Monoester Formation: React phthalic anhydride with a slight molar excess (1.05-1.10 equivalents) of n-butanol to form monobutyl phthalate.

-

Salt Formation: Neutralize the resulting monoester with a stoichiometric amount of sodium hydroxide (B78521) to form sodium monobutyl phthalate.

-

Esterification: React the sodium monobutyl phthalate with a molar excess (1.10-1.25 equivalents) of benzyl chloride at 90-140°C in the presence of an organoamine catalyst (e.g., triethylamine) in a mole ratio of 0.01-0.03 relative to phthalic anhydride.

-

Workup: After the reaction, the product is purified by water washing, stripping of unreacted starting materials, refining washes, and dewatering.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative unsymmetrical phthalate esters.

Table 1: Two-Step Acid-Catalyzed Synthesis of Butyl Octyl Phthalate

| Parameter | Value | Reference |

| Step 1: Monoesterification | ||

| Phthalic Anhydride:Butanol (mole ratio) | 1 : 0.2 to 1.0 | [2] |

| Temperature | 90 - 130°C | [2] |

| Reaction Time | 15 - 60 minutes | [2] |

| Step 2: Diesterification | ||

| Octyl Alcohol | Stoichiometric amount + 10-50% excess | [2] |

| Catalyst | Tetra-n-butyltitanate, tin-titanate blend, or strong mineral acid | [2] |

| Temperature | 160 - 210°C | [2] |

| Reaction Time | 5 - 25 hours | [2] |

| Product Composition | ||

| Butyl Octyl Phthalate | Major product | [3][4] |

| Dibutyl Phthalate | Minor byproduct | [3][4] |

| Dioctyl Phthalate | Minor byproduct | [3][4] |

Table 2: Transesterification for the Synthesis of Benzyl Oleyl Phthalate

| Parameter | Value | Reference |

| Starting Material | Benzyl Butyl Phthalate | [5] |

| Alcohol | Oleyl Alcohol (1.1 moles per mole of starting ester) | [5] |

| Catalyst | Sodium Methoxide (0.65% by weight) | [5] |

| Yield | 91% | [5] |

Conclusion

The synthesis of unsymmetrical phthalate esters is a well-established field with the two-step acid-catalyzed esterification of phthalic anhydride being the most robust and high-yielding method. This approach allows for the controlled introduction of different alcohol moieties, leading to the desired mixed ester with high selectivity. Alternative methods such as transesterification and emerging enzymatic routes offer additional pathways to these valuable compounds, with the latter providing a more sustainable and selective approach. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to design and execute the synthesis of a wide range of unsymmetrical phthalate esters for various applications.

References

- 1. FR2187756A1 - Benzyl phthalates - from sodium alkyl phthalates, and benzyl chloride reac-ted in butanol or dioxane at 120-125 deg - Google Patents [patents.google.com]

- 2. EP0024505B1 - Method of making mixed esters of phthalic acid - Google Patents [patents.google.com]

- 3. Method of making mixed esters of phthalic acid - Patent 0039878 [data.epo.org]

- 4. data.epo.org [data.epo.org]

- 5. US3096364A - Production of benzyl alkyl phthalates by ester interchange - Google Patents [patents.google.com]

Spectroscopic Analysis of Butyl Cyclohexyl Phthalate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Butyl Cyclohexyl Phthalate (B1215562) (BCP), a widely used plasticizer. Aimed at researchers, scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data. It includes detailed experimental protocols and visual representations of key processes to facilitate a comprehensive understanding of the analytical workflow and data interpretation.

Chemical Structure and Properties

-

IUPAC Name: 1-O-butyl 2-O-cyclohexyl benzene-1,2-dicarboxylate[1]

-

CAS Number: 84-64-0[1]

-

Molecular Formula: C₁₈H₂₄O₄[1]

-

Molecular Weight: 304.38 g/mol [2]

Below is a diagram of the chemical structure of Butyl Cyclohexyl Phthalate.

Spectroscopic Data Analysis

The following sections present the analysis of ¹H NMR, ¹³C NMR, IR, and GC-MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| ~ 7.5 | Multiplet | 2H | Aromatic Protons (meta to C=O) |

| ~ 4.9 | Multiplet | 1H | O-CH -(CH₂)₅ (Cyclohexyl) |

| ~ 4.3 | Triplet | 2H | O-CH₂ -CH₂-CH₂-CH₃ (Butyl) |

| ~ 1.7 | Multiplet | 2H | O-CH₂-CH₂ -CH₂-CH₃ (Butyl) |

| ~ 1.2 - 1.9 | Multiplet | 10H | Cyclohexyl Protons |

| ~ 1.4 | Multiplet | 2H | O-CH₂-CH₂-CH₂ -CH₃ (Butyl) |

| ~ 0.9 | Triplet | 3H | O-CH₂-CH₂-CH₂-CH₃ (Butyl) |

Similarly, the predicted ¹³C NMR chemical shifts are presented below. These are estimated based on known values for related phthalate esters.

| Chemical Shift (ppm) | Assignment |

| ~ 167 | C =O (Ester Carbonyls) |

| ~ 132 | Quaternary Aromatic Carbons |

| ~ 131 | Aromatic C -H |

| ~ 129 | Aromatic C -H |

| ~ 73 | O-C H (Cyclohexyl) |

| ~ 65 | O-C H₂ (Butyl) |

| ~ 31 | Cyclohexyl C H₂ |

| ~ 30 | Butyl C H₂ |

| ~ 25 | Cyclohexyl C H₂ |

| ~ 23 | Cyclohexyl C H₂ |

| ~ 19 | Butyl C H₂ |

| ~ 14 | Butyl C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The data presented is based on the spectrum available from the NIST Chemistry WebBook, obtained on a condensed phase sample.[3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 2930 & 2860 | C-H Stretch | Aliphatic (Butyl & Cyclohexyl) |

| ~ 1725 | C=O Stretch | Ester Carbonyl |

| ~ 1580 & 1450 | C=C Stretch | Aromatic Ring |

| ~ 1280 & 1120 | C-O Stretch | Ester |

| ~ 740 | C-H Bend | Ortho-disubstituted Aromatic |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides information on the retention time of the compound under specific chromatographic conditions and its mass fragmentation pattern upon electron ionization.

| Retention Time (min) | m/z | Relative Intensity | Proposed Fragment |

| Varies with column & method | 304 | Low | [M]⁺ (Molecular Ion) |

| 223 | Moderate | [M - C₆H₁₀]⁺ | |

| 150 | Moderate | [C₈H₆O₃]⁺ | |

| 149 | High (Base Peak) | [C₈H₅O₃]⁺ (Phthalic Anhydride (B1165640) ion) | |

| 83 | Moderate | [C₆H₁₁]⁺ (Cyclohexyl cation) | |

| 57 | Moderate | [C₄H₉]⁺ (Butyl cation) | |

| 41 | High | [C₃H₅]⁺ |

The fragmentation of this compound in an electron ionization source is a characteristic process for phthalate esters. The most prominent fragmentation pathway involves the formation of the highly stable protonated phthalic anhydride ion at m/z 149, which is the base peak in the mass spectrum.[1][4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Set the acquisition time to 2-4 seconds.

-

Apply a relaxation delay of 1-5 seconds.

-

Collect 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 250 ppm.

-

Set the acquisition time to 1-2 seconds.

-

Apply a relaxation delay of 2-5 seconds.

-

Collect 512 to 2048 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals.

FTIR Spectroscopy Protocol

-

Sample Preparation: As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) method is suitable. Place one to two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Data Acquisition:

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Use a resolution of 4 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.

GC-MS Protocol

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or hexane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Injector: Set the injector temperature to 280°C.

-

Injection Volume: Inject 1 µL in splitless mode.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold at 280°C for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to 230°C.

-

Quadrupole Temperature: Set to 150°C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Butyl Cyclohexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl cyclohexyl phthalate (B1215562) (BCP), with the CAS number 84-64-0, is a phthalate ester used primarily as a plasticizer to enhance the flexibility and durability of polymers.[1][2] Its chemical structure consists of a benzene (B151609) ring with two adjacent carboxylic acid groups esterified with a butyl and a cyclohexyl group, respectively. This guide provides a comprehensive overview of the physical and chemical properties of BCP, including detailed experimental protocols for their determination, synthesis, and degradation pathways. The information is intended to support research, development, and safety assessments involving this compound.

Chemical Identity and Physical Properties

Butyl cyclohexyl phthalate is a clear, brown, slightly viscous liquid with a very mild odor.[1] Its key identifiers and physical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Cyclohexyl butyl phthalate, 1,2-Benzenedicarboxylic acid, butyl cyclohexyl ester, Phthalic acid, butyl cyclohexyl ester, Elastex 50B[1] |

| CAS Number | 84-64-0[1] |

| Molecular Formula | C₁₈H₂₄O₄[1] |

| Molecular Weight | 304.4 g/mol [1] |

| InChI | InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3 |

| InChIKey | BHKLONWXRPJNAE-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |

Physical Properties

| Property | Value |

| Appearance | Clear brown slightly viscous liquid[1] |

| Odor | Very mild[1] |

| Boiling Point | 189-222 °C at 5 mm Hg[1] |

| Melting Point | Not available |

| Flash Point | > 93.3 °C (> 200 °F)[1] |

| Density | 1.07 g/cm³ (estimated) |

| Vapor Pressure | 4.77 x 10⁻⁶ mm Hg at 25 °C (estimated)[1] |

| Water Solubility | Insoluble (<1 mg/mL at 20 °C) |

| Solubility in Organic Solvents | Miscible with most organic solvents |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are described in the literature, both involving esterification reactions.

This method involves a two-step esterification of phthalic anhydride (B1165640), first with cyclohexanol (B46403) and then with n-butanol.

Experimental Workflow: Synthesis from Phthalic Anhydride

Caption: Synthesis of BCP starting from phthalic anhydride.

Protocol:

-

Monoester Formation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine one molar equivalent of phthalic anhydride and one molar equivalent of cyclohexanol.

-

Heat the mixture to approximately 150°C with continuous stirring for several hours until the reaction to form mono-cyclohexyl phthalate is substantially complete. Progress can be monitored by techniques such as titration of the remaining carboxylic acid.[3]

-

Diester Formation: To the resulting monoester, add a slight excess of n-butanol and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture under reflux to drive the esterification reaction to completion. Water formed during the reaction can be removed using a Dean-Stark apparatus.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base solution (e.g., sodium bicarbonate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent and excess butanol under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

This method involves the reaction of the sodium salt of monobutyl phthalate with cyclohexyl bromide.[3]

Experimental Workflow: Synthesis from Monobutyl Phthalate

Caption: Synthesis of BCP from monobutyl phthalate.

Protocol:

-

Salt Formation: Prepare the sodium salt of monobutyl phthalate by neutralizing pure monobutyl phthalate with a stoichiometric amount of sodium hydroxide (B78521) in a suitable solvent such as ethanol (B145695) or butanol.

-

Reaction: To the solution of sodium monobutyl phthalate, add one molecular proportion of cyclohexyl bromide.

-

Heat the mixture under a reflux condenser until the reaction is complete.[3] The reaction progress can be monitored by techniques like thin-layer chromatography.

-

Work-up and Purification: After the reaction, the mixture will likely separate into two layers. Separate the lower organic layer containing the product.

-

Wash the organic layer with a sodium carbonate solution and then with water until neutral.

-

Heat the product to remove any residual solvent and unreacted cyclohexyl bromide.

-

For higher purity, distill the product under reduced pressure.[3]

Determination of Physical Properties

Protocol:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube.

-

Capillary Tube: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil), ensuring the rubber band is above the liquid level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[4][5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4][5]

This method is suitable for substances with a solubility of 10⁻² g/L or higher.[6][7][8][9]

Protocol:

-

Preliminary Test: To estimate the solubility, add successive amounts of this compound to a known volume of water in a flask at the test temperature (e.g., 20 °C) with stirring, until a persistent turbidity or undissolved material is observed. This helps in determining the appropriate amount of substance for the main test.[6][7][8][9]

-

Main Test: Prepare several flasks each containing a known volume of water. Add an amount of this compound to each flask that is in excess of its estimated solubility.

-

Stopper the flasks and agitate them at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).[6][7][8][9]

-

After equilibration, allow the mixture to stand to let the undissolved material settle.

-

Analysis: Carefully take a sample from the clear aqueous phase. To avoid including undissolved particles, it may be necessary to centrifuge the sample at a constant temperature.

-

Determine the concentration of this compound in the aqueous sample using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

The average concentration from the replicate flasks is reported as the water solubility.

Chemical Reactivity and Degradation Pathways

Hydrolysis

Phthalate esters are susceptible to hydrolysis, although the reaction is generally slow under neutral conditions. The rate of hydrolysis is significantly increased in the presence of acids or bases.[10][11][12][13][14] The hydrolysis of this compound proceeds in a stepwise manner.

Proposed Hydrolysis Pathway of this compound

Caption: Stepwise hydrolysis of this compound.

The initial hydrolysis can occur at either the butyl ester or the cyclohexyl ester linkage, leading to the formation of monobutyl phthalate and cyclohexanol, or monocyclohexyl phthalate and n-butanol, respectively. Subsequent hydrolysis of the monoester yields phthalic acid and the corresponding alcohol.

Photodegradation

This compound may undergo photodegradation when exposed to ultraviolet (UV) light.[1] While specific studies on BCP are limited, the photodegradation pathways of similar phthalates, such as dibutyl phthalate (DBP), have been investigated and can provide insights.[15][16][17][18] The degradation can proceed through various mechanisms, including hydroxylation of the aromatic ring and cleavage of the ester bonds.

Proposed Photodegradation Pathway of this compound

Caption: Potential photodegradation routes for BCP.

In the presence of photocatalysts like TiO₂, the generation of hydroxyl radicals can lead to the hydroxylation of the benzene ring, followed by ring-opening and further oxidation to smaller organic acids, and ultimately to carbon dioxide and water.[15][16][18] Direct photolysis by UV light can also lead to the cleavage of the ester bonds.

Thermal Degradation

At elevated temperatures, particularly in the presence of other substances like PVC, phthalate esters can undergo thermal decomposition.[19] The degradation products can include the corresponding alcohol, alkene (from the alkyl chain), and phthalic anhydride.[20]

Proposed Thermal Degradation Pathway of this compound

Caption: Simplified thermal degradation of BCP.

The primary thermal degradation pathway is believed to involve the elimination of the alkyl groups as alkenes and the formation of phthalic anhydride. For this compound, this would likely result in the formation of butene and cyclohexene, leaving phthalic anhydride.

Biodegradation

While specific data for this compound is limited, it is expected to be biodegradable.[1] The general pathway for the biodegradation of phthalate esters involves the initial hydrolysis by esterases to form the monoester and then phthalic acid, along with the corresponding alcohols.[21] The aromatic ring of phthalic acid is then cleaved by dioxygenases, leading to intermediates that can enter central metabolic pathways.[21]

Safety and Handling

This compound may cause irritation to the eyes, nose, and mucous membranes.[1] As with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Esters can react with strong oxidizing acids, and their interaction with caustic solutions can generate heat.[22]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and the determination of its key properties. The information on its reactivity and degradation pathways, while based in part on analogous compounds, offers a foundational understanding for further research. This document serves as a valuable resource for scientists and professionals working with this compound, enabling informed decisions in research, development, and safety management.

References

- 1. This compound | C18H24O4 | CID 6779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 84-64-0: this compound | CymitQuimica [cymitquimica.com]

- 3. US1643393A - Cyclohexyl phthalates and process of making same - Google Patents [patents.google.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. Kinetic analysis of the transformation of phthalate esters in a series of stoichiometric reactions in anaerobic wastes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 17. The degradation of endocrine disruptor di-n-butyl phthalate by UV irradiation: a photolysis and product study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Systematic identification of thermal degradation products of HPMCP during hot melt extrusion process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Environmental Fate and Transport of Butyl Cyclohexyl Phthalate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate and transport of Butyl cyclohexyl phthalate (B1215562) (BCP) in soil is limited. The information presented in this guide is based on its physicochemical properties, estimations from structural analogues, and established knowledge of phthalate behavior in the environment. All estimated values are clearly marked, and experimental protocols are adapted from methodologies used for other phthalates.

Executive Summary

Butyl cyclohexyl phthalate (BCP) is a phthalate ester used as a plasticizer in various polymers and lacquers.[1] Its introduction into the environment, particularly soil ecosystems, raises concerns about its persistence, mobility, and potential ecological effects. This technical guide provides a comprehensive overview of the expected environmental fate and transport of BCP in soil, based on available data and scientific principles. Key processes governing its behavior include strong sorption to soil organic matter, limited mobility, and probable biodegradation. This document outlines these processes, presents relevant physicochemical data, details experimental protocols for its study, and provides visual representations of its environmental pathways and analytical workflows.

Physicochemical Properties of this compound

The environmental behavior of BCP is largely dictated by its physicochemical properties. These properties suggest that BCP will be largely immobile in soil and will preferentially associate with the solid phase.

| Property | Value | Reference/Method |

| Molecular Formula | C₁₈H₂₄O₄ | [2][3][4][5] |

| Molecular Weight | 304.4 g/mol | [1][2] |

| Vapor Pressure | 4.77 x 10⁻⁶ mm Hg at 25°C | [1] |

| Water Solubility | Insoluble (<1 mg/mL at 20°C) | [2][3][4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.3 (Estimated) | [1][2] |

| Organic Carbon-Water (B12546825) Partition Coefficient (K_oc_) | 5,100 cm³/g (Estimated) | [1] |

| Henry's Law Constant | 9.5 x 10⁻⁷ atm-m³/mol (Estimated) | [1] |

Core Environmental Fate and Transport Processes in Soil

Based on its physicochemical properties, the following processes are expected to govern the fate of BCP in the soil environment.

Sorption

With a high estimated organic carbon-water partition coefficient (K_oc) of 5,100, BCP is expected to have no mobility in soil.[1] It will strongly adsorb to soil organic matter and clay particles.[6] This partitioning behavior significantly limits its potential for leaching into groundwater and reduces its bioavailability to some soil microorganisms. The hydrophobic nature of BCP drives this strong association with the solid phase of the soil.[6]

Degradation

3.2.1 Biodegradation

3.2.2 Abiotic Degradation

-

Hydrolysis: BCP can undergo hydrolysis, particularly under acidic or alkaline conditions, although this process is generally slow for phthalate esters in typical soil pH ranges.[4]

-

Photodegradation: BCP contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight on the soil surface.[1] However, its low volatility and strong sorption to soil particles will likely limit its exposure to sunlight, making photodegradation a minor dissipation pathway in the soil column.

Volatilization

Given its low vapor pressure and Henry's Law constant, volatilization of BCP from both moist and dry soil surfaces is not expected to be a significant environmental fate process.[1]

Experimental Protocols

The following are detailed, adaptable methodologies for key experiments to determine the environmental fate and transport of BCP in soil. These protocols are based on standard methods used for other phthalates.

Soil Sorption/Desorption Study (Batch Equilibrium Method)

This protocol determines the soil-water partition coefficient (K_d) and, subsequently, the organic carbon-water partition coefficient (K_oc).

-

Soil Preparation: Select and characterize representative soil samples (e.g., texture, pH, organic carbon content). Air-dry and sieve the soil to <2 mm.

-

Spiking Solution Preparation: Prepare a stock solution of BCP in a water-miscible solvent like methanol (B129727). Create a series of aqueous solutions of known BCP concentrations. The final methanol concentration in the experimental systems should be less than 0.1% to avoid co-solvent effects.

-

Sorption Phase:

-

Add a known mass of soil to a series of centrifuge tubes.

-

Add a known volume of the BCP aqueous solution to each tube. Include soil-free blanks (to account for sorption to the tube) and BCP-free blanks (to check for interferences).

-

Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24-48 hours), which should be established in preliminary kinetic experiments.

-

Centrifuge the tubes to separate the soil from the aqueous phase.

-

-

Analysis:

-

Carefully remove an aliquot of the supernatant (aqueous phase).

-

Extract the BCP from the aqueous phase using a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Analyze the BCP concentration in the extract using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Calculation:

-

Calculate the amount of BCP sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.

-

The soil-water partition coefficient (K_d) is calculated as the ratio of the BCP concentration in the soil (mg/kg) to the BCP concentration in the water (mg/L) at equilibrium.

-

The organic carbon-water partition coefficient (K_oc) is calculated by normalizing K_d to the fraction of organic carbon (f_oc) in the soil: K_oc = (K_d / f_oc) * 100.

-

-

Desorption Phase:

-

After the sorption phase, decant the supernatant and replace it with a fresh BCP-free aqueous solution.

-

Agitate for the same equilibrium time.

-

Analyze the BCP concentration in the aqueous phase to determine the extent of desorption.

-

Aerobic Soil Biodegradation Study

This protocol measures the rate of BCP degradation in soil under aerobic conditions.

-

Soil and Microcosm Setup:

-

Use fresh, sieved (<2 mm) soil with known characteristics. Adjust the moisture content to 40-60% of its water-holding capacity.

-

Place a known mass of the prepared soil into biometer flasks or similar incubation vessels that allow for CO₂ trapping.

-

-

BCP Application:

-

Apply a solution of BCP (in a volatile solvent like acetone) to the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely.

-

Prepare control microcosms: a sterile control (e.g., autoclaved or gamma-irradiated soil) to assess abiotic degradation and an untreated control to measure basal soil respiration.

-

-

Incubation:

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

-

Maintain aerobic conditions by periodically flushing with air.

-

-

Degradation Monitoring:

-

CO₂ Evolution (Mineralization): If using ¹⁴C-labeled BCP, trap the evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH) and quantify it using liquid scintillation counting.

-

Parent Compound Disappearance: At specified time intervals, sacrifice replicate microcosms. Extract the soil with a suitable solvent (e.g., acetonitrile (B52724) or acetone/hexane mixture) using methods like microwave-assisted extraction or ultrasonic extraction.[7] Analyze the extract for the remaining BCP concentration using HPLC or GC-MS.

-

-

Data Analysis:

-

Plot the BCP concentration versus time.

-

Determine the degradation kinetics (e.g., first-order) and calculate the degradation half-life (DT₅₀).

-

Visualizations

Conceptual Model of BCP Fate in Soil

Caption: Conceptual pathways for this compound (BCP) fate and transport in soil.

Experimental Workflow for BCP Analysis in Soil

Caption: General workflow for the extraction and analysis of BCP from soil samples.

Conclusion

The environmental fate of this compound in soil is predominantly characterized by strong sorption to soil particles, leading to very low mobility and a negligible risk of groundwater contamination through leaching. While volatilization is not a significant process, biodegradation is expected to be the primary mechanism of its removal from the soil environment, although specific rates are currently unknown. The provided experimental protocols offer a framework for researchers to generate specific data on BCP's behavior in various soil types, which is crucial for conducting accurate environmental risk assessments. Further research is needed to determine the precise degradation kinetics and identify the transformation products of BCP in soil.

References

- 1. This compound | C18H24O4 | CID 6779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. CAS 84-64-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 84-64-0 [chemicalbook.com]

- 5. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 6. State of the Science Report - Part 1 - Canada.ca [canada.ca]

- 7. researchgate.net [researchgate.net]

The Microbial Degradation of Butyl Cyclohexyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl cyclohexyl phthalate (B1215562) (BCP) is a plasticizer utilized in a variety of industrial and consumer products. As with other phthalate esters, its potential for environmental persistence and endocrine-disrupting activity necessitates a thorough understanding of its biological fate. While direct microbial degradation studies on Butyl cyclohexyl phthalate are not extensively documented in scientific literature, a robust body of research on the biodegradation of structurally similar phthalates allows for the construction of a putative metabolic pathway. This technical guide synthesizes the current knowledge on microbial degradation of phthalate esters to propose the most probable biodegradation pathways for BCP. It details the enzymatic processes likely involved, the key microbial genera with the potential to carry out this degradation, and the expected metabolic intermediates. Furthermore, this guide provides an overview of established experimental protocols for investigating the biodegradation of phthalates, which can be adapted for future studies on BCP.

Introduction

Phthalic acid esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. This compound (BCP), a member of this family, is used in various applications, including nitrocellulose lacquers and other polymer formulations. The widespread use of phthalates has led to their ubiquitous presence in the environment, raising concerns about their potential toxicity and impact on ecosystems and human health.

Microbial biodegradation is a primary mechanism for the removal of phthalates from the environment. Numerous microorganisms, particularly bacteria, have been shown to utilize phthalate esters as a source of carbon and energy. The biodegradability of a specific phthalate ester is influenced by its chemical structure, such as the length and branching of its alkyl chains. While research has extensively covered the degradation of common phthalates like dibutyl phthalate (DBP) and dicyclohexyl phthalate (DCP), specific data on BCP is limited.[1] However, based on the degradation pathways of these analogous compounds, a hypothetical pathway for BCP can be elucidated.

This guide will provide an in-depth overview of the predicted microbial degradation of BCP, focusing on the enzymatic reactions, potential microorganisms, and metabolic intermediates.

Proposed Biodegradation Pathway of this compound

The microbial degradation of this compound is expected to proceed in a stepwise manner, initiated by the hydrolysis of the ester bonds, followed by the catabolism of the resulting phthalic acid, butanol, and cyclohexanol (B46403). The proposed pathway is primarily aerobic, as this is the most commonly studied and understood condition for phthalate degradation.

Initial Hydrolysis

The initial and rate-limiting step in the biodegradation of phthalate diesters is the enzymatic hydrolysis of the two ester bonds.[2] This reaction is catalyzed by non-specific esterases or lipases, which are often inducible in the presence of phthalates. For BCP, this hydrolysis would occur in two steps, leading to the formation of phthalic acid, butanol, and cyclohexanol.

-

First Hydrolysis: An esterase cleaves one of the ester bonds to release either butanol or cyclohexanol, resulting in the formation of a monoester intermediate: monobutyl phthalate (MBP) or monocyclohexyl phthalate (MCHP).

-

Second Hydrolysis: A second hydrolysis step, catalyzed by the same or a different esterase, cleaves the remaining ester bond of the monoester, yielding phthalic acid and the other alcohol.

The overall initial degradation can be summarized as:

This compound → Monobutyl Phthalate + Cyclohexanol or this compound → Monocyclohexyl Phthalate + Butanol

↓

Monobutyl Phthalate / Monocyclohexyl Phthalate → Phthalic Acid + Butanol / Cyclohexanol

Degradation of Phthalic Acid

Once formed, phthalic acid is channeled into central metabolic pathways. Under aerobic conditions, the degradation of phthalic acid is initiated by dioxygenase enzymes. The specific pathway can differ between Gram-positive and Gram-negative bacteria.[3]

-

Gram-Negative Bacteria (e.g., Pseudomonas) : Phthalate is typically attacked by a phthalate 4,5-dioxygenase , which incorporates both atoms of molecular oxygen to form cis-4,5-dihydro-4,5-dihydroxyphthalate. This intermediate is then dehydrogenated to 4,5-dihydroxyphthalate, which is subsequently decarboxylated to yield protocatechuate .

-

Gram-Positive Bacteria (e.g., Rhodococcus, Arthrobacter) : These bacteria often utilize a phthalate 3,4-dioxygenase to form cis-3,4-dihydro-3,4-dihydroxyphthalate. This is followed by dehydrogenation to 3,4-dihydroxyphthalate and subsequent decarboxylation to protocatechuate .[4]

Protocatechuate is a key intermediate that is further degraded through ring cleavage by either ortho-cleavage (via the β-ketoadipate pathway) or meta-cleavage, ultimately leading to intermediates of the Krebs cycle.[5]

Degradation of Side-Chain Alcohols

The butanol and cyclohexanol released from the initial hydrolysis are also utilized by the microorganisms as carbon and energy sources.

-

Butanol Degradation: Butanol is readily metabolized by many bacteria through a series of oxidation steps to butyrate (B1204436), which then enters the fatty acid β-oxidation pathway.

-

Cyclohexanol Degradation: The degradation of cyclohexanol typically proceeds via oxidation to cyclohexanone, followed by a Baeyer-Villiger monooxygenase-catalyzed ring cleavage to form ε-caprolactone. The lactone is then hydrolyzed to 6-hydroxycaproic acid, which is further oxidized and enters central metabolism, often leading to adipic acid.[6]

The following diagram, generated using Graphviz, illustrates the proposed aerobic biodegradation pathway of this compound.

Key Microorganisms

A wide range of microorganisms have been identified with the ability to degrade various phthalate esters. While specific degraders of BCP are not yet reported, bacteria from the following genera are strong candidates due to their demonstrated ability to degrade structurally related compounds:

-

Rhodococcus : Species of this genus are well-known for their versatile catabolic capabilities, including the degradation of a wide array of aromatic compounds and phthalates like DBP and benzyl (B1604629) butyl phthalate.[4][7][8]

-

Pseudomonas : This genus includes many strains capable of degrading phthalates. For instance, Pseudomonas aeruginosa has been shown to degrade DBP.[9]

-

Bacillus : Various Bacillus species can degrade phthalates. Bacillus subtilis has been reported to degrade di-2-ethylhexyl phthalate (DEHP) and DBP.[10]

-

Arthrobacter : This genus is known to degrade phthalic acid and has been implicated in the degradation of various phthalate esters.[11]

-

Sphingomonas and Corynebacterium : These genera have also been identified as degraders of phthalate esters with shorter alkyl chains.[12]

Quantitative Data Summary

As direct quantitative data for BCP biodegradation is unavailable, this section summarizes data for analogous compounds to provide a reference for expected degradation efficiencies.

| Compound | Microorganism | Initial Concentration (mg/L) | Temperature (°C) | pH | Degradation Efficiency | Time | Reference |

| Dibutyl Phthalate (DBP) | Rhodococcus sp. JDC-11 | 100 | 30 | 8.0 | >95% | 48 h | [4] |

| Dibutyl Phthalate (DBP) | Gordonia sp. | 500 | 30 | 7.0 | 100% | 5 days | [13] |

| Dibutyl Phthalate (DBP) | Pseudomonas aeruginosa | 400 | N/A | N/A | t1/2 = 3.6 days | N/A | [9] |

| Dicyclohexyl Phthalate (DCP) | Sphingomonas sp. DK4 | N/A | N/A | N/A | Poorly degraded | N/A | [12] |

| Benzyl Butyl Phthalate (BBP) | Rhodococcus sp. PAE-6 | 500 | 28 | 7.0 | 100% | 36 h | [7] |

Note: "N/A" indicates data not available in the cited source. The poor degradation of DCP by one strain highlights that the cyclohexyl group can present a challenge for some microorganisms.

Experimental Protocols

The following section outlines detailed methodologies for key experiments to study the biodegradation of BCP. These protocols are based on established methods for other phthalates.

Isolation and Screening of BCP-Degrading Microorganisms

-

Sample Collection: Collect soil or water samples from sites with potential phthalate contamination (e.g., industrial sites, landfills).

-

Enrichment Culture: Inoculate 1 g of soil or 1 mL of water into a 250 mL flask containing 100 mL of Mineral Salt Medium (MSM) supplemented with BCP (100 mg/L) as the sole carbon source.

-

Incubation: Incubate the flasks at 30°C on a rotary shaker at 150 rpm for 7 days.

-

Subculturing: Transfer 5 mL of the enrichment culture to fresh MSM with BCP and incubate under the same conditions. Repeat this process 3-5 times to enrich for BCP-degrading microorganisms.

-

Isolation: Spread serial dilutions of the final enrichment culture onto MSM agar (B569324) plates coated with BCP. Incubate at 30°C until colonies appear.

-

Screening: Pick individual colonies and inoculate them into liquid MSM with BCP. Monitor for growth (e.g., by measuring optical density at 600 nm) and BCP degradation (by HPLC or GC-MS) to identify potent degraders.

Biodegradation Experiments

-

Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-log phase. Harvest the cells by centrifugation, wash twice with sterile phosphate (B84403) buffer, and resuspend in MSM to a desired optical density (e.g., OD600 = 1.0).

-

Batch Culture: Inoculate the prepared cells into Erlenmeyer flasks containing MSM with a known concentration of BCP.

-

Incubation: Incubate the flasks under optimized conditions (e.g., 30°C, 150 rpm).

-

Sampling: Withdraw samples at regular intervals.

-

Analysis: Analyze the samples for bacterial growth (OD600) and residual BCP concentration using HPLC or GC-MS.

Identification of Metabolites

-

Sample Preparation: During the biodegradation experiment, collect culture samples at different time points. Centrifuge to remove cells and filter the supernatant.

-

Extraction: Extract the metabolites from the supernatant using a suitable organic solvent (e.g., ethyl acetate) after acidification.

-

Analysis: Concentrate the extract and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the intermediate metabolites.[14][15]

Enzyme Assays

-

Crude Enzyme Preparation: Grow the bacterial strain in the presence of BCP to induce the degradative enzymes. Harvest the cells, wash them, and lyse them by sonication or French press to obtain a cell-free extract.

-

Esterase Activity: Measure the esterase activity by monitoring the release of p-nitrophenol from p-nitrophenyl butyrate (as a model substrate) spectrophotometrically.

-

Dioxygenase Activity: Dioxygenase activity can be assayed by monitoring the oxygen uptake rate in the presence of phthalic acid and NADH using an oxygen electrode.

The following diagram illustrates a typical experimental workflow for studying BCP biodegradation.

References

- 1. This compound | C18H24O4 | CID 6779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. sese.sysu.edu.cn [sese.sysu.edu.cn]